6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one
Description
The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one features a pyridazin-3-one core substituted with a 3,5-dimethylpyrazole moiety and an azetidine ring linked to a methylpyrazolo[3,4-d]pyrimidine group.
Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-2-[[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N9O/c1-12-6-13(2)28(23-12)16-4-5-17(29)27(24-16)10-14-8-26(9-14)19-15-7-22-25(3)18(15)20-11-21-19/h4-7,11,14H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEPDJDCADPPMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C4=NC=NC5=C4C=NN5C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 389.5 g/mol. The structure features multiple pharmacophores, including pyrazole and pyridazine moieties, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 389.5 g/mol |
| CAS Number | 2380195-52-6 |
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of phenylpyrazolo[3,4-d]pyrimidine have shown dual inhibition against EGFR and VEGFR2 with IC50 values ranging from 0.3 to 24 µM. These compounds not only inhibit tumor growth but also induce apoptosis in cancer cells and suppress cell migration .
In a specific case study involving a related compound (5i ), it was demonstrated that the compound effectively inhibited tumor growth in MCF-7 breast cancer cells by inducing apoptosis and disrupting cell cycle progression. Molecular docking studies suggested favorable binding interactions with target proteins, indicating a robust mechanism of action .
Antimicrobial Properties
The pyrazole derivatives have also been explored for their antimicrobial activities. A related study highlighted the synthesis of compounds containing pyrazole rings that exhibited potent antifungal and antibacterial properties. The mechanism involves disruption of microbial cell membranes and interference with metabolic pathways .
The biological activity of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one is thought to be mediated through several mechanisms:
- Inhibition of Kinase Activity : Compounds in this class often target kinases involved in cell signaling pathways critical for cancer progression.
- Induction of Apoptosis : The ability to trigger programmed cell death in malignant cells is a key feature of many pyrazole derivatives.
- Antimicrobial Action : The structural components may interact with bacterial enzymes or disrupt cellular integrity.
Case Study 1: Dual EGFR/VEGFR Inhibition
A study focused on the synthesis of phenylpyrazolo derivatives revealed that certain compounds acted as dual inhibitors of EGFR and VEGFR2. The lead compound showed an IC50 value of 0.3 µM against EGFR and 7.60 µM against VEGFR2, demonstrating significant potential for cancer therapy .
Case Study 2: Antifungal Activity
In another investigation, a structurally similar compound was identified as a potent fungicide. The study detailed its efficacy against various fungal strains, emphasizing its potential application in agricultural settings .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrazolo[3,4-d]Pyrimidine Derivatives
Compound 50e ():
- Structure : 8-(4-(2-(4-(3,4-Dichlorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-3-((2-(trimethylsilyl)ethoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one.
- Key Differences :
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine ():
- Structure: Thieno[3,2-d]pyrimidine fused with pyrazolo[3,4-d]pyrimidine.
- Key Differences: Heterocycle: Thienopyrimidine vs. dihydropyridazinone. Electronic Properties: Sulfur in thienopyrimidine enhances π-stacking but may reduce bioavailability due to higher lipophilicity .
Pyrazolo[3,4-b]Pyridine/Pyridinone Derivatives
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide ():
- Structure : Pyrazolo[3,4-b]pyridine core with carboxamide and ethyl-methylpyrazole substituents.
- Key Differences: Core: Non-planar pyridinone vs. planar dihydropyridazinone. Bioactivity: Carboxamide groups facilitate hydrogen bonding with targets like kinases, but may reduce membrane permeability .
6-(2,4-Dichloroanilino)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one ():
- Structure: Halogenated aniline substituent on pyrazolo[4,3-d]pyrimidinone.
- Key Differences :
Physicochemical and Pharmacokinetic Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
